![molecular formula C21H44OSiSn B14428217 Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]- CAS No. 81535-79-7](/img/structure/B14428217.png)
Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]-: is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a complex organic moiety, which includes a tributylstannyl group and a propynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]- typically involves the reaction of a silane precursor with a stannylated alkyne. The reaction conditions often require the use of a catalyst to facilitate the formation of the desired product. For instance, a common method involves the use of a palladium catalyst in the presence of a base to promote the coupling reaction between the silane and the stannylated alkyne.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]- is used as a reagent for introducing silane groups into organic molecules. It is also employed in cross-coupling reactions to form carbon-silicon bonds.
Biology and Medicine: The compound has potential applications in drug delivery systems due to its ability to form stable complexes with various biomolecules. It can also be used in the development of diagnostic tools and imaging agents.
Industry: In the materials science industry, this compound is used in the production of advanced materials such as silicones and siloxanes. It is also utilized in the fabrication of electronic components and coatings.
Mecanismo De Acción
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]- involves its interaction with specific molecular targets. The silane group can form strong bonds with oxygen and fluorine atoms, making it useful in various chemical reactions. The stannyl group can participate in cross-coupling reactions, facilitating the formation of new carbon-silicon bonds. These interactions are mediated by the compound’s ability to act as a nucleophile or electrophile, depending on the reaction conditions.
Comparación Con Compuestos Similares
Trimethylsilylacetylene: Another organosilicon compound with similar reactivity.
Tributylstannylacetylene: A stannylated alkyne with similar applications in organic synthesis.
Dimethylphenylsilane: A simpler silane compound with different reactivity.
Uniqueness: Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]- is unique due to the presence of both silane and stannyl groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it a valuable reagent in various synthetic applications.
Propiedades
Número CAS |
81535-79-7 |
|---|---|
Fórmula molecular |
C21H44OSiSn |
Peso molecular |
459.4 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-(3-tributylstannylprop-2-ynoxy)silane |
InChI |
InChI=1S/C9H17OSi.3C4H9.Sn/c1-7-8-10-11(5,6)9(2,3)4;3*1-3-4-2;/h8H2,2-6H3;3*1,3-4H2,2H3; |
Clave InChI |
XTICJIPQRISGDS-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C#CCO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


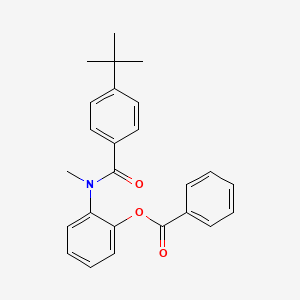
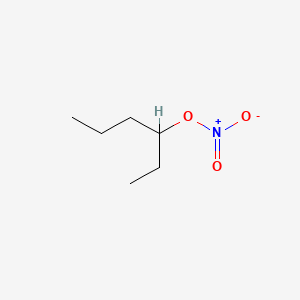
phosphanium chloride](/img/structure/B14428152.png)
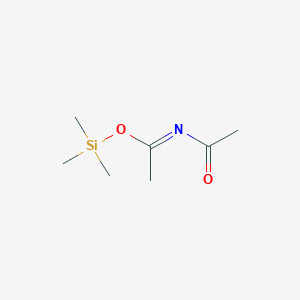



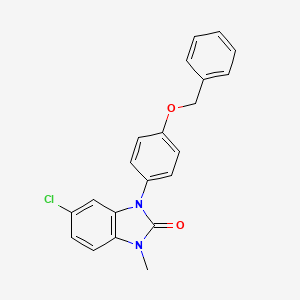
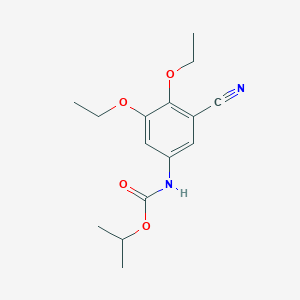
![Bis[(4-methoxyphenyl)ethynyl]mercury](/img/structure/B14428197.png)
![Ethanone, 1-[4-(phenylseleno)phenyl]-](/img/structure/B14428200.png)
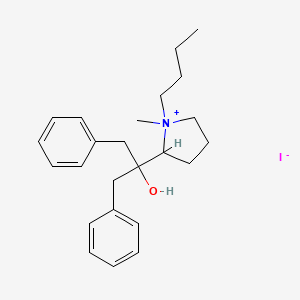

![5-Azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene](/img/structure/B14428222.png)
